5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic carbonitrile derivative featuring a 1,3-oxazole core substituted with a furan-2-yl group and a 3,5-dimethylpiperidinyl moiety.
Properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15-10-16(2)13-26(12-15)23-20(11-24)25-22(30-23)21-9-8-19(29-21)14-28-18-6-4-17(27-3)5-7-18/h4-9,15-16H,10,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIAOZLSCQAYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring, the introduction of the furan moiety, and the attachment of the piperidine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and furan moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan and methoxyphenoxy groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted oxazole derivatives are the major products.
Scientific Research Applications
5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related carbonitrile-containing molecules, emphasizing core frameworks, substituents, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s 1,3-oxazole-furan system contrasts with the pyrazole cores of fipronil and ethiprole. Oxazoles are less common in commercial agrochemicals but are explored for their metabolic stability and hydrogen-bonding capacity. The pyrano[2,3-c]pyrazole derivative in shares a carbonitrile group and 4-methoxyphenyl substituent but lacks the oxazole-furan scaffold .
Substituent Effects: The 3,5-dimethylpiperidinyl group in the target compound may enhance lipid solubility and membrane permeability compared to the sulfinyl groups in fipronil/ethiprole, which contribute to target-site binding in insects.
Biological Activity: Fipronil and ethiprole act as GABA-gated chloride channel blockers, a mechanism tied to their sulfinyl substituents and electron-withdrawing trifluoromethyl groups . The target compound’s lack of sulfinyl groups suggests a divergent mode of action.
Biological Activity
The compound 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Piperidine Ring : Provides basicity and potential interaction with biological targets.
- Furan Ring : Known for its diverse biological activities, including antioxidant and anti-inflammatory properties.
- Oxazole Moiety : Contributes to the pharmacological profile by influencing interactions with enzymes and receptors.
- Methoxyphenoxy Group : Enhances solubility and may influence the compound's interaction with cellular targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of furan and oxazole have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific compound is hypothesized to share these properties due to the presence of the furan and oxazole rings.
Anticancer Potential
Furan derivatives have been investigated for their anticancer effects. Studies suggest that compounds containing furan can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The oxazole component may also contribute to this activity by modulating signaling pathways involved in tumor growth.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in inflammatory responses .
- Receptor Modulation : Potential binding to various receptors involved in cell signaling, leading to altered cellular responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar compounds against A. hydrophila, Y. enterocolitica, L. monocytogenes, and S. aureus. Results indicated that derivatives exhibited significant inhibitory effects, suggesting potential for clinical applications .
- Anticancer Activity : A derivative of the furan ring was shown to inhibit ATP depletion in cancer cells under glucose deprivation conditions, indicating a protective role against metabolic stress .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
